
2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methylsulfinyl group attached to a phenyl ring, which is further connected to an isoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone structure.
Introduction of the Methylsulfinyl Group: This step involves the oxidation of a methylthio group to a methylsulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The phenyl ring with the methylsulfinyl group is then coupled to the isoquinolinone core using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The isoquinolinone core can be reduced to its corresponding dihydroisoquinoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-phenyl-1(2H)-isoquinolinone
- 3-Benzoyl-4-hydroxy-1(2H)-isoquinolinone
- 4-Hydroxy-3,4-dihydro-1(2H)-isoquinolinone
Uniqueness
2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H15NO2S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-methyl-3-(4-methylsulfinylphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C17H15NO2S/c1-18-16(12-7-9-14(10-8-12)21(2)20)11-13-5-3-4-6-15(13)17(18)19/h3-11H,1-2H3 |
InChI Key |
MLFSIQQMJWBIHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2C1=O)C3=CC=C(C=C3)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


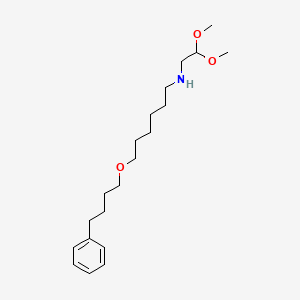
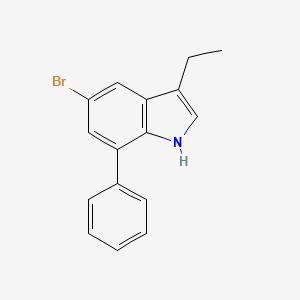
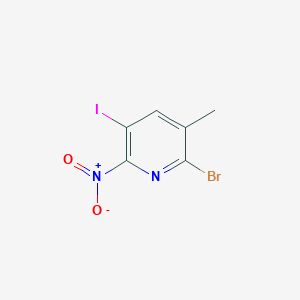


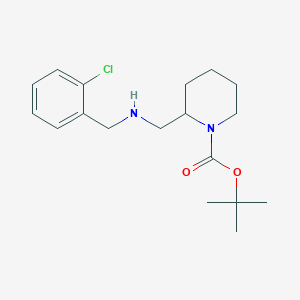


![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11830964.png)
![2-(1-Methoxycyclooctyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11830970.png)
![(3aR,4R,5R,6aS)-5-hydroxy-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11830973.png)
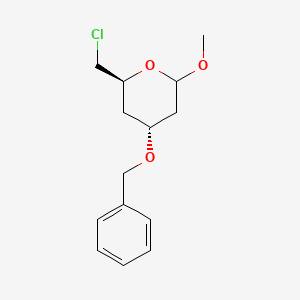
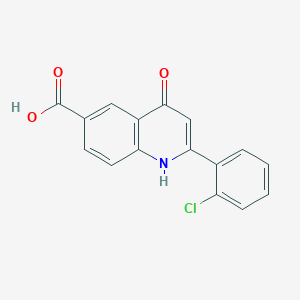
![3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11830982.png)
